molecular formula C7H10F2O B2774168 3-(Difluoromethyl)cyclohexan-1-one CAS No. 1355729-67-7

3-(Difluoromethyl)cyclohexan-1-one

Cat. No. B2774168
CAS RN: 1355729-67-7
M. Wt: 148.153
InChI Key: AOXSKWSBHVVGMI-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclohexan-1-one is a chemical compound with the CAS Number: 1355729-67-7 . It has a molecular weight of 148.15 and is typically stored at 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-(Difluoromethyl)cyclohexan-1-one is 1S/C7H10F2O/c8-7(9)5-2-1-3-6(10)4-5/h5,7H,1-4H2 . This indicates that the compound has a cyclohexanone ring with a difluoromethyl group attached.


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Difluoromethyl)cyclohexan-1-one are not available, difluoromethylation processes often involve the transfer of CF2H to C (sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds can also be accomplished through Minisci-type radical chemistry .


Physical And Chemical Properties Analysis

3-(Difluoromethyl)cyclohexan-1-one is a liquid . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Stereoselective Synthesis Techniques

A study on Palladium-Catalyzed Arylboration highlighted an innovative approach to synthesizing 1,3-disubstituted cyclohexanes, which are pivotal in natural products and synthetic bioactive molecules. This method features reversed regioselectivity compared to earlier techniques and does not rely on expensive dative ligands, demonstrating a cost-effective pathway for synthesizing complex cyclohexane derivatives potentially including fluorinated variants like 3-(Difluoromethyl)cyclohexan-1-one (Hailiang Pang et al., 2019).

Chemical Transformation and Reactivity

Research into the Oxidation of Cyclohexane Derivatives has elucidated pathways leading to various products, including benzene, under specific conditions. Such studies contribute to understanding the reactivity and potential transformations of cyclohexane derivatives under different environmental conditions, which could be applicable for modifying or functionalizing compounds like 3-(Difluoromethyl)cyclohexan-1-one (O. Lemaire et al., 2001).

Catalyst Development

Investigations into Catalytic Processes utilizing cyclohexane derivatives have led to the development of new catalysts and catalytic methods. For example, deactivated TS-1 was found to be an efficient catalyst for the hydration of cyclohexene to cyclohexanol, showcasing the potential for utilizing cyclohexane derivatives in industrial chemical processes (Xuting Yao et al., 2020).

Environmental and Green Chemistry

The Biodegradation of Cyclohexane by Rhodococcus sp. EC1 demonstrates the environmental relevance of cyclohexane derivatives, including their potential for bioremediation and the development of sustainable chemical processes. Such research underlines the importance of understanding the environmental interactions and degradation pathways of chemical compounds (T. Yi et al., 2011).

Advanced Materials and Sensing Applications

A Zirconium Metal-Organic Framework (MOF) study highlighted its utility in aqueous phase fluorescence sensing and aerobic oxidation of cyclohexane, pointing to the potential of incorporating cyclohexane derivatives in the synthesis or functionalization of MOFs for various sensing and catalytic applications (Chiranjib Gogoi et al., 2021).

Safety and Hazards

The compound is classified as dangerous with hazard statements H227, H315, H318, H335 . These statements indicate that it is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

Future Directions

The field of difluoromethylation has seen significant advances in recent years . Future directions may include the development of more efficient and selective difluoromethylation reagents and processes, as well as the exploration of new applications in pharmaceuticals and other industries .

properties

IUPAC Name

3-(difluoromethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)5-2-1-3-6(10)4-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSKWSBHVVGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)cyclohexan-1-one

CAS RN

1355729-67-7
Record name 3-(difluoromethyl)cyclohexan-1-one
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